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molecular formula C13H20N2 B2917710 1-(1-Benzylpyrrolidin-3-yl)ethanamine CAS No. 107259-16-5

1-(1-Benzylpyrrolidin-3-yl)ethanamine

Cat. No. B2917710
M. Wt: 204.317
InChI Key: MVLOUNCMDFCYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098912

Procedure details

30 ml of anhydrous tetrahydrofuran (THF) was added to 650 mg of 1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone and 500 mg of lithium aluminum hydride and the obtained mixture was refluxed for 20 h. After the decomposition of lithium aluminum hydride, the precipitate was filtered and washed thoroughly with THF. The wash solution was added to the filtrate. The solvent was distilled off under reduced pressure to obtain 587 mg of the desired compound in the form of a light yellow oil.
Name
1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](=[N:15]O)[CH3:14])[CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:15][CH:13]([CH:11]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:12]1)[CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone
Quantity
650 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(C)=NO)=O
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was refluxed for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
After the decomposition of lithium aluminum hydride, the precipitate was filtered
WASH
Type
WASH
Details
washed thoroughly with THF
ADDITION
Type
ADDITION
Details
The wash solution was added to the filtrate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(C)C1CN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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